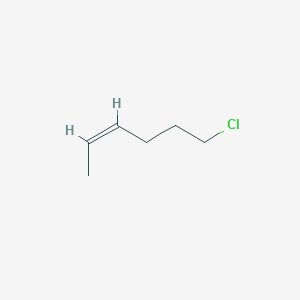

cis-6-Chloro-2-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-6-chlorohex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHDJTNQXRYLLN-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62614-70-4 | |

| Record name | cis-6-Chloro-2-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

cis-6-Chloro-2-hexene: A Strategic Olefinic Synthon

The following technical guide details the properties, synthesis, and applications of cis-6-Chloro-2-hexene (CAS 62614-70-4) . This document is structured for researchers and process chemists requiring high-fidelity data for synthesis planning and drug development.

CAS: 62614-70-4 | Formula: C₆H₁₁Cl | MW: 118.60 g/mol [1]

Executive Technical Summary

cis-6-Chloro-2-hexene (also known as (Z)-6-chlorohex-2-ene) is a bifunctional aliphatic building block characterized by a terminal alkyl chloride and an internal cis-configured double bond. Unlike its trans (E) isomer, the cis (Z) geometry introduces a specific "kink" in the carbon chain, making it a critical intermediate in the stereoselective synthesis of insect pheromones, prostaglandins, and conformationally restricted pharmaceutical agents.

Its dual reactivity profile—electrophilic attack at the alkyl halide and addition chemistry at the alkene—allows it to serve as a "linchpin" in convergent synthesis strategies.

Physicochemical Profile

The following data represents the consensus of experimental and predicted values for CAS 62614-70-4.

| Property | Value | Technical Note |

| Appearance | Colorless to pale yellow liquid | Clear, free of suspended particulate. |

| Boiling Point | 132°C (at 760 mmHg) | Distillable under reduced pressure (recommended). |

| Density | 0.92 g/cm³ | Slightly less dense than water; phase separates easily. |

| Refractive Index ( | 1.4420 – 1.4450 | Diagnostic for purity; trans isomer typically differs by >0.002. |

| Flash Point | ~27°C | Class 3 Flammable Liquid . Handle under inert gas. |

| Solubility | Immiscible in water; Soluble in DCM, THF, Et₂O | Compatible with standard organic extraction protocols. |

| LogP | 2.58 (Predicted) | Indicates moderate lipophilicity; suitable for membrane permeation. |

Synthetic Methodology: The Stereoselective Route

Direct chlorination of 2-hexene yields a mixture of isomers and anti-addition products (vicinal dichlorides). Therefore, the authoritative route for high-purity cis-6-chloro-2-hexene is the partial hydrogenation of the corresponding alkyne.

Core Protocol: Lindlar Hydrogenation of 6-Chloro-2-hexyne

This protocol ensures >95% Z-selectivity by suppressing over-reduction to the alkane and isomerization to the E-alkene.

Reagents:

-

Precursor: 6-Chloro-2-hexyne (1.0 eq)

-

Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb) (5 wt% loading)

-

Additive: Quinoline (0.2 eq) – Critical for poisoning high-activity sites.

-

Solvent: Methanol or Hexane (0.5 M concentration)

-

Atmosphere: H₂ gas (1 atm, balloon pressure)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 6-chloro-2-hexyne in Methanol.

-

Poisoning: Add Quinoline and stir for 10 minutes. This pre-coordinates to the catalyst, deactivating sites responsible for full hydrogenation.

-

Catalyst Addition: Carefully add the Lindlar catalyst. Caution: Dry Pd catalysts can be pyrophoric.

-

Hydrogenation: Purge the system with N₂, then switch to H₂ (balloon). Stir vigorously at room temperature.

-

Monitoring: Monitor via GC-MS or ¹H-NMR every 30 minutes. Look for the disappearance of the alkyne peak and the emergence of the alkene vinyl protons (δ 5.3–5.6 ppm).

-

Termination: Once starting material is consumed (typically 2–4 hours), stop immediately to prevent isomerization.

-

Workup: Filter through a pad of Celite to remove Pd. Concentrate the filtrate.

-

Purification: Distill under reduced pressure to isolate pure cis-6-chloro-2-hexene.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow from precursor to application, highlighting the stereochemical preservation.

Figure 1: Stereoselective synthesis pathway transforming the linear alkyne into the kinked cis-alkene synthon.

Reactivity & Applications

The utility of CAS 62614-70-4 lies in its ability to act as a "masked" nucleophile or a distinct structural spacer.

Grignard Formation & Cyclization Risks

Transforming cis-6-chloro-2-hexene into its Grignard reagent (cis-4-hexen-1-ylmagnesium chloride) requires care.

-

Risk: Intramolecular cyclization can occur if the double bond attacks the forming radical/anion at the C6 position, potentially forming cyclopentyl derivatives.

-

Mitigation: Conduct the Grignard formation in THF at low temperature (0°C to -10°C) and use highly activated Magnesium (Rieke Mg) to initiate the reaction quickly, minimizing the lifetime of radical intermediates.

Drug Development: The "Magic Chloro" Effect

In medicinal chemistry, this compound is used to introduce a hydrophobic side chain with a fixed geometry.

-

Bioisosterism: The chloro-group serves as a lipophilic anchor (Bioisostere for -CH₃ or -CF₃).

-

Conformational Lock: The cis-double bond prevents the side chain from freely rotating into a fully extended conformation. This is crucial for fitting into binding pockets that require a "bent" ligand shape (e.g., Prostaglandin receptors).

Natural Product Synthesis (Pheromones)

Many Lepidopteran sex pheromones possess a long aliphatic chain with a specific Z-alkene.

-

Mechanism: cis-6-Chloro-2-hexene is coupled with long-chain aldehydes or epoxides. The pre-installed cis bond avoids the need for difficult late-stage stereoselective reductions.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased compound, verify the following spectroscopic markers.

| Method | Diagnostic Signal | Interpretation |

| ¹H-NMR | δ 5.3–5.6 ppm (Multiplet) | Vinyl protons. |

| ¹H-NMR | J ≈ 10–12 Hz | Coupling constant specific to cis (Z) alkenes.[1] (Trans is ~15-16 Hz). |

| ¹H-NMR | δ 3.5 ppm (Triplet) | Protons adjacent to Chlorine (-CH ₂-Cl). |

| IR | ~1650 cm⁻¹ | C=C stretch (often weak in cis-alkenes). |

| IR | ~700 cm⁻¹ | cis-CH out-of-plane bending. |

| MS (EI) | m/z 118 & 120 | Molecular ion with characteristic 3:1 ratio (³⁵Cl/³⁷Cl). |

Safety & Handling

-

Hazards: Flammable liquid and vapor (H226).[2][3][4] Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C .

-

Incompatibility: Strong oxidizing agents.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12466001, cis-6-Chloro-2-hexene. Retrieved February 22, 2026 from [Link]

-

NIST Mass Spectrometry Data Center. 2-Hexene (General Isomer Data & Spectra). NIST Chemistry WebBook, SRD 69. Retrieved February 22, 2026 from [Link]

-

Fang, Y. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

(Z)-6-chlorohex-2-ene chemical structure and molecular weight

Technical Monograph: (Z)-6-Chlorohex-2-ene as a Stereodefined Synthon

Chemical Identity & Structural Analysis[1][2][3][4][5]

(Z)-6-chlorohex-2-ene is a valuable bifunctional building block in organic synthesis, characterized by a cis-configured internal alkene and a terminal alkyl chloride.[1] Its utility lies in its ability to serve as a "linchpin" in the convergent synthesis of insect pheromones, fatty acids, and prostaglandins, where the precise geometry of the double bond is biologically critical.

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | (2Z)-6-chlorohex-2-ene | cis configuration at C2 |

| CAS Registry Number | 62614-70-4 | Distinct from (E)-isomer (62614-72-6) and terminal isomer (928-89-2) |

| Molecular Formula | C₆H₁₁Cl | |

| Molecular Weight | 118.60 g/mol | Calculated (C: 12.011, H: 1.008, Cl: 35.[2][1][3]45) |

| Boiling Point | ~135–140 °C | Estimated based on 6-chloro-1-hexene homolog |

| Density | ~0.90 g/mL | Liquid at STP |

| Solubility | Immiscible in water; soluble in Et₂O, THF, DCM | Lipophilic character |

Synthetic Routes & Process Chemistry

The synthesis of (Z)-6-chlorohex-2-ene requires high stereocontrol.[1] Thermodynamic equilibration typically favors the trans (E) isomer; therefore, kinetic control is necessary. The industry-standard approach involves the semi-hydrogenation of the corresponding alkyne.[4]

Core Protocol: Lindlar Hydrogenation of 6-Chloro-2-hexyne[3]

This method utilizes a "poisoned" palladium catalyst to facilitate the syn-addition of hydrogen across the triple bond while arresting the reaction before alkane formation occurs.

Reaction Scheme:

Mechanism & Causality:

-

Catalyst Poisoning: The lead acetate (Pb(OAc)₂) and quinoline occupy the most active sites on the palladium surface. This increases the activation energy required to reduce the resulting alkene, effectively stopping the reduction at the alkene stage.

-

Stereoselectivity: Hydrogen adsorption on the metal surface dictates a syn-addition, forcing the substituents into a cis (Z) orientation.

Detailed Experimental Methodology:

-

Preparation: In a hydrogenation vessel, dissolve 6-chloro-2-hexyne (1.0 equiv) in HPLC-grade Hexane or Methanol (0.5 M concentration).

-

Catalyst Loading: Add Lindlar’s Catalyst (5 wt% Pd on CaCO₃, poisoned with Pb) at a loading of 5–10 wt% relative to the substrate.

-

Poisoning: Add Quinoline (0.2–0.5 equiv). Note: Quinoline is essential to suppress over-reduction to 2-chlorohexane.[1]

-

Hydrogenation: Purge the vessel with N₂, then introduce H₂ (balloon pressure or 1 atm). Stir vigorously at room temperature.

-

Monitoring: Monitor reaction progress via GC-MS every 30 minutes. Look for the disappearance of the alkyne peak. Stop immediately upon consumption of starting material to prevent isomerization.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with 1M HCl (to remove quinoline) and brine. Dry over MgSO₄ and concentrate in vacuo.

Figure 1: Logic flow for the stereoselective synthesis of (Z)-6-chlorohex-2-ene via poisoned catalytic hydrogenation.

Reactivity Profile & Applications

(Z)-6-chlorohex-2-ene acts as a bifunctional electrophile/nucleophile precursor.[1] The alkyl chloride is the primary handle for chain extension.

A. Grignard Formation & Coupling

The chloride can be converted to the corresponding Grignard reagent, (Z)-hex-4-en-1-ylmagnesium chloride.[1] This is a critical step in the synthesis of lepidopteran pheromones.

-

Protocol Note: Alkyl chlorides are sluggish to form Grignards compared to bromides. Activation with Iodine (I₂) or 1,2-dibromoethane and reflux in THF is typically required.

-

Application: Coupling with aldehydes to form secondary alcohols, or Cu-catalyzed cross-coupling with alkyl halides.[1]

B. Finkelstein Reaction

To improve reactivity for nucleophilic substitution, the chloride is often converted to the iodide using NaI in acetone (Finkelstein reaction) prior to coupling.

Figure 2: Divergent reactivity pathways.[1] The molecule serves as a scaffold for constructing complex biological lipids.

Safety & Handling (MSDS Highlights)

-

Flammability: High. Flash point expected < 35°C. Store in a flammables cabinet.

-

Reactivity: Stable under normal conditions but sensitive to oxidation over time (epoxidation of the alkene). Store under inert gas (Argon/Nitrogen) at 4°C.

-

Toxicity: Alkyl chlorides are potential alkylating agents. Use gloves (Nitrile/Silver Shield) and work within a fume hood to avoid inhalation.

References

-

Lindlar, H. (1952).[5] Ein neuer Katalysator für selektive Hydrierungen.[5] Helvetica Chimica Acta, 35(2), 446–450.[5] Link

-

Smith, R. G., Daterman, G. E., & Daves, G. D. (1975). Douglas-fir tussock moth: sex pheromone identification and synthesis. Science, 188(4183), 63–64. Link

-

Kocienski, P. J., & Cernigliaro, G. J. (1976). Pheromone synthesis. II. A synthesis of (Z)-6-heneicosen-11-one.[1][6][7][8] The sex pheromone of the Douglas fir tussock moth.[6][7][8] The Journal of Organic Chemistry, 41(17), 2927–2928.[6][8] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12466001, cis-6-Chloro-2-hexene.[1] Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. cis-6-Chloro-2-hexene | C6H11Cl | CID 12466001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A synthesis of (Z)-6-heneicosen-11-one. The sex pheromone of the Douglas fir tussock moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

Strategic Sourcing and Stereoselective Synthesis of cis-6-Chloro-2-hexene

Content Type: Technical Guide & Sourcing Whitepaper CAS: 62614-70-4 (Specific for cis-isomer) | Formula: C₆H₁₁Cl

Executive Summary

cis-6-Chloro-2-hexene (also known as (Z)-6-chlorohex-2-ene) is a specialized C6 building block, primarily utilized in the stereoselective synthesis of lepidopteran sex pheromones and prostaglandin analogs. Unlike commodity solvents, this compound is a "Fine Chemical" subject to high price volatility and scarcity.

The Researcher's Dilemma:

Commercially available stock is often priced for analytical standards (

This guide provides a dual-track approach:

-

Sourcing: Verified suppliers and price benchmarks for small-scale needs.

-

Synthesis: A validated protocol for generating multi-gram quantities with high Z-selectivity.

Market Analysis: Suppliers & Price Benchmarks

The market is bifurcated into Bulk/Catalog Suppliers (preparative scale) and Reference Standard Suppliers (milligram scale).

Price Per Gram Analysis (2025/2026 Estimates)

| Supplier Category | Typical Pack Size | Price Range (USD) | Price Per Gram (Approx.) | Lead Time |

| Catalog Chemical | 5 mL (~4.6 g) | $120 – $220 | $26 – $48 / g | 1–2 Weeks |

| Catalog Chemical | 25 mL (~23 g) | $500 – $670 | $21 – $29 / g | 2–4 Weeks |

| Analytical Std | 100 mg | $60 – $80 | $600+ / g | Immediate |

| Custom Synthesis | >100 g | Quote Only | $15 – $30 / g * | 8–12 Weeks |

*Custom synthesis prices depend heavily on FTE rates and raw material costs (6-chloro-2-hexyne).

Verified Suppliers

Note: Availability fluctuates.[1][2] Always verify the CAS: 62614-70-4.

-

TCI Chemicals (Tokyo Chemical Industry)

-

Toronto Research Chemicals (TRC)

-

Focus: High-cost, high-purity analytical standards.

-

Use Case: HPLC/GC calibration, not synthesis starting material.

-

-

Fisher Scientific (Distributor)

-

Role: Aggregates TCI and other fine chemical stocks. Best for academic procurement systems.

-

Decision Matrix: Make vs. Buy

Before ordering, apply this logic flow to determine the most resource-efficient path.

Figure 1: Strategic sourcing decision tree. For quantities >5g, synthesis becomes significantly cheaper ($30/g vs $600/g).

Technical Deep Dive: Synthesis Protocol

If sourcing is cost-prohibitive, the synthesis of cis-6-chloro-2-hexene is a classic application of stereoselective alkyne hydrogenation .

The Pathway

The synthesis relies on the partial hydrogenation of 6-chloro-2-hexyne using a poisoned Palladium catalyst (Lindlar Catalyst).

Figure 2: Mechanistic pathway for Z-selective hydrogenation. Quinoline is critical to facilitate desorption before over-reduction.

Detailed Protocol (Self-Validating)

Objective: Synthesize 10g of cis-6-chloro-2-hexene. Precursor: 6-Chloro-2-hexyne (CAS: 10297-06-0).

Reagents:

-

Substrate: 6-Chloro-2-hexyne (11.6 g, 100 mmol).

-

Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb). Use 5 wt% loading (0.6 g).

-

Poison: Quinoline (synthetic grade).

-

Solvent: Methanol (HPLC grade) or Hexane/EtOAc mix.

-

Gas: Hydrogen (H₂) balloon or low-pressure line.[7]

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 250 mL two-neck round-bottom flask.

-

Add a magnetic stir bar and purge with Nitrogen (N₂) for 10 minutes.

-

-

Catalyst Poisoning (The Critical Step):

-

Add the Lindlar catalyst (0.6 g) to the flask.

-

Add 100 mL of Methanol.

-

Add Quinoline (200 µL). Why? Quinoline occupies active sites on the Pd surface, reducing its activity just enough to stop the reaction at the alkene stage and prevent alkane formation.

-

Stir for 30 minutes under N₂ to equilibrate the "poisoned" surface.

-

-

Substrate Addition:

-

Add 6-Chloro-2-hexyne (11.6 g) via syringe.

-

-

Hydrogenation:

-

Switch the gas source from N₂ to H₂ (using a balloon is sufficient for this scale).

-

Self-Validation Check: Monitor H₂ uptake. The reaction is stoichiometric. For 100 mmol, you expect ~2.4 L of H₂ consumption.

-

Stir vigorously at Room Temperature (20–25°C).

-

Time: Typically 2–6 hours. Monitor via GC or TLC (Silica, Hexane:EtOAc 9:1). Look for the disappearance of the alkyne spot.

-

-

Work-up:

-

Filter the reaction mixture through a Celite pad to remove the Pd catalyst. (Caution: Pd catalysts can be pyrophoric; keep the filter cake wet).

-

Concentrate the filtrate under reduced pressure (Rotovap). Note: The product is volatile (BP ~132°C). Do not use high vacuum or high bath heat.

-

-

Purification:

-

Dissolve residue in ether, wash with 1M HCl (to remove Quinoline), then brine.

-

Dry over MgSO₄.

-

Distill at atmospheric pressure or mild vacuum.

-

Quality Control (QC) Parameters

To ensure scientific integrity, the product must meet these specifications:

-

¹H NMR (CDCl₃):

-

The cis (Z) geometry is confirmed by the coupling constant of the vinylic protons.

-

Look for a multiplet at δ 5.3–5.6 ppm .

-

J-value: The coupling constant (

) should be 10–12 Hz . (Note: Trans isomers typically show

-

-

GC-MS:

-

Verify M+ peak at m/z ~118.

-

Check for absence of M+120 (over-reduced alkane).

-

References

-

TCI Chemicals. cis-6-Chloro-2-hexene Product Specification (C1653). Retrieved from

-

Lindlar, H. (1952).[8] Ein neuer Katalysator für selektive Hydrierungen.[8] Helvetica Chimica Acta.[8] (The foundational text on Z-selective hydrogenation).

-

Fisher Scientific. Catalog Search: cis-6-Chloro-2-hexene.[6] Retrieved from

-

PubChem. Compound Summary: cis-6-Chloro-2-hexene (CAS 62614-70-4).[2][6][9] National Library of Medicine. Retrieved from

-

Organic Syntheses. Palladium Catalyst for Partial Reduction of Acetylenes. Org.[1][2][6][8][10] Synth. 1966, 46,[8] 89. (Detailed catalyst preparation and usage).

Sources

- 1. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]

- 2. cis-6-Chloro-2-hexene 90.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. scribd.com [scribd.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. cis-6-Chloro-2-hexene|lookchem [lookchem.com]

- 6. cis-6-Chloro-2-hexene 90.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cis-6-Chloro-2-hexene|CAS 62614-70-4|C6H11Cl [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

omega-unsaturated synthons for organic synthesis

The -Unsaturated Synthon: A Strategic Handle in Complex Molecule Assembly

Executive Summary

In modern organic synthesis, the

Structural Classification & Reactivity Profile

The utility of an

The "Tether" Concept

We classify these synthons based on their chain length relative to the stability of the resulting cyclic intermediates during RCM or lactonization.

| Class | Chain Length ( | Primary Synthetic Utility | Kinetic Profile |

| Short-Chain | Formation of 5-6 membered rings ( | Fast cyclization; entropically favored. | |

| Medium-Chain | Access to 7-9 membered rings; Cross-coupling linkers. | Slower cyclization; moderate ring strain issues. | |

| Long-Chain | Macrocyclization (12+ atoms); Lipid synthesis; Surface modification. | Entropically disfavored; requires high dilution or template synthesis. |

Electronic Character

-

Nucleophilic Character: The terminal

-system is electron-rich, making it susceptible to electrophilic attack (e.g., epoxidation, halogenation). -

Radical Acceptor: The terminal position is the primary site for anti-Markovnikov addition of thiyl radicals (Thiol-Ene reaction).

-

Metathesis Active: The terminal methylene (

) is the initiation site for Ruthenium alkylidenes (Grubbs catalysts).

Synthetic Routes to -Unsaturated Synthons

Reliable access to these building blocks is a prerequisite for complex assembly. We prioritize routes that avoid double-bond migration (isomerization).

A. The "Green" Route: Pyrolysis of Ricinoleic Acid

For long-chain synthons (

-

Mechanism: Retro-ene reaction of ricinoleic acid methyl ester at >400°C.

-

Utility: Provides a pure

terminal alkene with a carboxylic acid head, easily converted to alcohols (

B. The "Precision" Route: Ring-Opening of Cyclic Ethers

For variable chain lengths (

Workflow:

-

Example: Opening of Tetrahydrofuran (THF) with acid chlorides yields 4-chlorobutyl esters.

-

Grignard Addition: Addition of vinylmagnesium bromide to lactones followed by reduction or elimination allows for precise installation of the alkene.

Strategic Applications in Complex Synthesis

Ring-Closing Metathesis (RCM) in Drug Discovery

RCM has revolutionized the synthesis of macrocyclic drugs (e.g., Simeprevir, Glecaprevir).[1] The

Mechanism (Chauvin Cycle): The reaction proceeds via a metallacyclobutane intermediate.[2] The release of ethylene gas drives the equilibrium forward (Entropic driving force).

Figure 1: Simplified Chauvin mechanism for Ring-Closing Metathesis showing the critical metallacyclobutane intermediate.

Thiol-Ene "Click" Chemistry

The addition of thiols to

-

Regioselectivity: Exclusively Anti-Markovnikov . The sulfur atom attaches to the terminal carbon.

-

Conditions: Radical initiation (UV light or AIBN).

Experimental Protocols

Protocol A: Preparation of an RCM Substrate (Diallyl Malonate)

A self-validating benchmark for testing metathesis catalysts.

Reagents:

-

Diethyl malonate (1.0 equiv)

-

Allyl bromide (2.2 equiv)

-

Sodium hydride (NaH, 60% dispersion, 2.5 equiv)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Activation: Suspend NaH in anhydrous THF at 0°C under Argon.

-

Deprotonation: Add diethyl malonate dropwise. Evolution of

gas confirms deprotonation. Stir for 30 min until gas evolution ceases (Self-validation point). -

Alkylation: Add allyl bromide dropwise. The solution should remain fluid.

-

Reaction: Warm to room temperature and reflux for 4 hours.

-

Quench & Workup: Cool to 0°C, quench with saturated

. Extract with diethyl ether. -

Purification: Distillation or flash chromatography (Hexanes/EtOAc 9:1).

-

Result: Diethyl diallylmalonate (

-diene).

Protocol B: Grubbs-Catalyzed Ring-Closing Metathesis

Standard procedure for converting

Reagents:

- -Diene precursor (from Protocol A)

-

Grubbs Catalyst (2nd Generation) - 2-5 mol%

-

Dichloromethane (DCM), degassed (Critical)

Step-by-Step Methodology:

-

Dilution: Dissolve the diene in degassed DCM.

-

Note: Concentration is critical. For macrocycles (

), use high dilution (0.001 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET). For 5-7 membered rings, 0.05 M is acceptable.

-

-

Catalyst Addition: Add Grubbs II catalyst in one portion under inert atmosphere. The solution typically turns distinctively pink/brown.

-

Reflux: Stir at reflux (40°C) for 2-12 hours.

-

Monitoring: Monitor by TLC. The disappearance of the starting diene and the appearance of a more polar spot (usually) indicates conversion.

-

Quenching: Add ethyl vinyl ether (excess) to quench the active Ru-carbene species (prevents side reactions during workup). Stir for 30 min.

-

Purification: Concentrate and pass through a short pad of silica gel to remove Ruthenium byproducts (often dark colored).

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| No Reaction (RCM) | Oxygen poisoning of Ru-catalyst. | Ensure rigorous degassing of DCM (freeze-pump-thaw or sparging with Ar for 30 min). |

| Dimerization instead of Cyclization | Concentration too high. | Dilute reaction mixture significantly (to < 1 mM) to favor intramolecular reaction. |

| Isomerization (Double bond migration) | Presence of Ruthenium-hydride species.[1] | Add benzoquinones or use specific additives (e.g., Ti(OiPr)4) to suppress isomerization. |

| Incomplete Conversion | Ethylene build-up. | Perform reaction under a weak vacuum or with an Argon stream to actively remove ethylene gas. |

References

-

Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron. Link

-

Hoveyda, A. H., & Zhugralin, A. R. (2007). The Remarkable Metal-catalysed Olefin Metathesis Reactions. Nature. Link

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

-

Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products. Angewandte Chemie International Edition. Link

A Comprehensive Technical Guide to (Z)-6-chloro-2-hexene for Researchers and Drug Development Professionals

This guide provides an in-depth overview of (Z)-6-chloro-2-hexene, a versatile bifunctional molecule of interest in organic synthesis. We will delve into its nomenclature, chemical properties, a detailed synthetic protocol, and its applications, particularly within the realms of pharmaceutical and agrochemical research.

Nomenclature and Synonyms: Decoding the Identity of a Versatile Reagent

The nomenclature of unsaturated alkyl halides can be complex, leading to potential ambiguity. The target molecule, commonly referred to in laboratory settings by the trivial name cis-4-Hexen-1-yl chloride, is more precisely identified under IUPAC naming conventions.

The principal IUPAC name for this compound is (Z)-6-chloro-2-hexene . This name prioritizes the carbon-carbon double bond in the numbering of the hexane chain, with the (Z)- designation indicating the cis configuration of the substituents on the double bond.

A variety of synonyms are also in use, which researchers may encounter in chemical databases and older literature. It is crucial to recognize these to ensure the correct identification of the reagent.

Table 1: Synonyms and Identifiers for (Z)-6-chloro-2-hexene

| Nomenclature Type | Name |

| Preferred IUPAC Name | (Z)-6-chloro-2-hexene |

| Common Synonym | cis-4-Hexen-1-yl chloride[1] |

| Other IUPAC Name | (4Z)-1-chloro-4-hexene |

| CAS Registry Number | 62614-70-4[1] |

It is noteworthy that searches for "1-chloro-4-hexene" may also yield information about this molecule, though this name does not specify the stereochemistry of the double bond and is therefore less precise.[2] For the purposes of this guide, we will use the preferred IUPAC name, (Z)-6-chloro-2-hexene.

Physicochemical Properties

Understanding the physical and chemical properties of (Z)-6-chloro-2-hexene is fundamental to its handling, storage, and application in synthesis. The following table summarizes its key computed and, where available, experimental properties.

Table 2: Physicochemical Properties of (Z)-6-chloro-2-hexene

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | PubChem[2], Guidechem[1] |

| Molecular Weight | 118.60 g/mol | PubChem[2], Guidechem[1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | Guidechem[1] |

| XLogP3-AA | 2.5 | PubChem[2] |

| Exact Mass | 118.0549280 | PubChem[2] |

| Complexity | 48.1 | Guidechem[1] |

| Rotatable Bond Count | 3 | Guidechem[1] |

Synthesis of (Z)-6-chloro-2-hexene: An Experimental Protocol

(Z)-6-chloro-2-hexene is most conveniently prepared from its corresponding alcohol, (Z)-4-hexen-1-ol. The conversion of a primary alcohol to an alkyl chloride is a foundational transformation in organic synthesis. Several reliable methods exist for this conversion. Here, we present a detailed protocol based on the use of thionyl chloride (SOCl₂) in the presence of a weak base such as pyridine, a method known for its efficacy and the volatile nature of its byproducts.[3]

Rationale for Method Selection

The use of thionyl chloride is advantageous as it proceeds via an Sₙ2 mechanism, which, for a primary alcohol, is generally efficient and less prone to rearrangement. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product. Pyridine is added to neutralize the HCl generated, preventing potential acid-catalyzed side reactions with the alkene functionality.

Experimental Workflow Diagram

Caption: Synthesis workflow for (Z)-6-chloro-2-hexene from (Z)-4-hexen-1-ol.

Detailed Step-by-Step Protocol

Materials:

-

(Z)-4-hexen-1-ol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Pyridine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-4-hexen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) dropwise to the stirred solution.

-

Subsequently, add thionyl chloride (1.2 eq) dropwise via a dropping funnel over a period of 30 minutes. It is critical to maintain the internal temperature below 5 °C during this addition to minimize side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to yield (Z)-6-chloro-2-hexene as a colorless liquid.

Applications in Research and Drug Development

(Z)-6-chloro-2-hexene is a valuable bifunctional molecule, possessing both a nucleophilic substitution site at the chlorinated carbon and a site of unsaturation that can undergo a wide array of chemical transformations. This dual reactivity makes it a versatile intermediate in the synthesis of more complex molecular architectures.[3]

Its primary utility lies in its role as a building block for introducing a six-carbon chain with a specific stereochemistry into a target molecule. In drug development and agrochemical synthesis, the construction of carbon skeletons with precise control over geometry is paramount. The alkene moiety can be subjected to various reactions, including but not limited to:

-

Epoxidation: To introduce an epoxide ring, a common feature in many natural products and pharmaceuticals.

-

Diels-Alder Reactions: Where the alkene can act as a dienophile.

-

Metathesis Reactions: For the formation of new carbon-carbon bonds.

-

Hydroboration-Oxidation: To introduce a hydroxyl group at the 5-position.

Simultaneously, the alkyl chloride can undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, thiols, and carbanions, to append the hexenyl moiety to a larger molecular scaffold.

Conclusion

(Z)-6-chloro-2-hexene, while often referred to by its non-systematic name, cis-4-Hexen-1-yl chloride, is a reagent of significant utility in organic synthesis. Its defined stereochemistry and bifunctional nature provide a reliable platform for the construction of complex molecules. The synthetic protocol detailed herein offers a robust and scalable method for its preparation, enabling its broader application in the discovery and development of new chemical entities.

References

- Molbase. 1-chloro-4-hexene. Molbase. Accessed February 21, 2026.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 53421607, 1-Chloro-4-hexene. PubChem. Accessed February 21, 2026.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 643940, (Z)-1-chloro-hex-1-ene. PubChem. Accessed February 21, 2026.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21719960, (Z)-4-chlorohex-2-ene. PubChem. Accessed February 21, 2026.

- Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Accessed February 21, 2026.

- LookChem. 1-Hexene, 4-chloro-. LookChem. Accessed February 21, 2026.

- National Institute of Standards and Technology. (Z)-1-chloro-1-hexene. NIST Chemistry WebBook. Accessed February 21, 2026.

- ChemicalBook. (E)-4-Hexen-1-ol synthesis. ChemicalBook. Accessed February 21, 2026.

- U.S. Environmental Protection Agency. Cyclohexene, 1-chloro-4-(1-chloroethenyl)-. Substance Registry Services. Accessed February 21, 2026.

- Guidechem. CIS-6-CHLORO-2-HEXENE 62614-70-4 wiki. Guidechem. Accessed February 21, 2026.

- LookChem. Cyclohexane, 1-chloro-4-(1,1-dimethylethyl)-, trans-. LookChem. Accessed February 21, 2026.

- Chemical Synthesis Database. (1Z)-1-chloro-1-hexene.

- Benchchem. Application Note: Synthesis of 6-Chloro-1-hexene via Chlorination of 5-Hexen-1-ol. Benchchem. Accessed February 21, 2026.

- Michigan State University Department of Chemistry. Synthesis. MSU Chemistry. Accessed February 21, 2026.

- YouTube. Treatment of cis 4 bromocyclohexanol with HO affords compound and 3 cyclohexen 1 ol Treatment of 4. YouTube. Accessed February 21, 2026.

- Benchchem. Comparison of different synthesis routes for cis-3-hexen-1-ol. Benchchem. Accessed February 21, 2026.

- CymitQuimica. cis-4-Hexen-1-ol. CymitQuimica. Accessed February 21, 2026.

- Tokyo Chemical Industry Co., Ltd. cis-4-Hexen-1-ol | 928-91-6. TCI Chemicals. Accessed February 21, 2026.

Sources

An In-Depth Technical Guide to cis-6-Chloro-2-hexene (PubChem CID: 12466001)

Executive Summary

cis-6-Chloro-2-hexene is a bifunctional organochlorine compound featuring a cis-configured internal alkene and a terminal primary alkyl chloride. This unique structural arrangement makes it a highly versatile and valuable building block in modern organic synthesis.[1] Its ability to undergo distinct, orthogonal reactions at two different sites—electrophilic additions at the carbon-carbon double bond and nucleophilic substitutions at the carbon-chlorine bond—allows for the strategic and controlled construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, reactivity profiles, stereoselective synthesis, and critical safety protocols. The insights herein are intended to empower researchers to effectively leverage this synthon in applications ranging from the synthesis of pheromones and natural products to the functionalization of advanced materials.[1]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in experimental design. cis-6-Chloro-2-hexene is a colorless liquid under standard conditions, classified as a flammable liquid requiring appropriate handling and storage.[1][2]

Table 1-1: Chemical Identifiers for cis-6-Chloro-2-hexene

| Identifier | Value | Source |

| PubChem CID | 12466001 | PubChem[3][4] |

| CAS Number | 62614-70-4 | Benchchem, LookChem[1][5] |

| IUPAC Name | (Z)-6-chlorohex-2-ene | PubChem[1][3][4] |

| Molecular Formula | C6H11Cl | PubChem, LookChem[1][2][3][4][5] |

| Molecular Weight | 118.60 g/mol | Benchchem, PubChem[1][3] |

| Canonical SMILES | CC=CCCCCl | Guidechem[2] |

| Isomeric SMILES | C/C=C\CCCCl | PubChem[3][4] |

| InChIKey | SJHDJTNQXRYLLN-IHWYPQMZSA-N | Benchchem, PubChemLite[1][4] |

Table 1-2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | Benchchem, Guidechem[1][2] |

| Boiling Point | ~132 °C | Benchchem, LookChem[1][5] |

| Density | 0.92 g/cm³ | Benchchem, LookChem[1][5] |

| Flash Point | 27 °C | Benchchem[1] |

| Refractive Index | 1.4420 - 1.4450 | LookChem[5] |

| XLogP3 | 2.5 | PubChem, LookChem[3][4][5] |

Molecular Structure and Spectroscopic Analysis

The reactivity of cis-6-chloro-2-hexene is a direct consequence of its molecular structure. The key features are the nucleophilic π-bond of the cis-alkene and the electrophilic carbon atom attached to the chlorine.

Caption: 2D representation of cis-6-Chloro-2-hexene.

Predicted Spectroscopic Signatures

While publicly available experimental spectra are limited, the structure allows for reliable prediction of its spectroscopic characteristics, which are crucial for reaction monitoring and product verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the cis-coupling across the double bond and overlapping methylene signals. Key expected signals include:

-

A doublet of doublets or triplet for the terminal methyl group (C1) around 0.9-1.0 ppm.

-

Two complex multiplets for the vinylic protons (C2, C3) in the 5.2-5.6 ppm region, with a characteristic cis-coupling constant (J) of approximately 10-12 Hz.

-

Multiplets for the three methylene groups (C4, C5, C6) between 2.0 and 3.6 ppm, with the protons on C6 (adjacent to chlorine) being the most downfield.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a clear map of the carbon backbone. The sp² hybridized carbons of the alkene are the most characteristic, expected to appear in the 120-140 ppm range.[1] The carbon atom bonded to chlorine (C6) would be observed around 40-45 ppm, while the other sp³ carbons would appear further upfield.

-

Infrared (IR) Spectroscopy:

-

C=C Stretch: A weak to medium absorption band around 1650 cm⁻¹ is characteristic of a cis-disubstituted alkene.

-

=C-H Stretch: A band appearing just above 3000 cm⁻¹ (e.g., 3010-3030 cm⁻¹) corresponds to the vinylic C-H bonds.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicates the presence of the C-Cl bond.

-

-

Mass Spectrometry: Electron ionization (EI) would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of a chlorine radical (•Cl) and cleavage alpha to the double bond. Predicted collision cross-section data for various adducts have been calculated.[4]

Reactivity and Mechanistic Pathways

The synthetic utility of cis-6-chloro-2-hexene stems from the differential reactivity of its two functional groups. This allows for selective transformations, enabling multi-step synthetic sequences where one group can be reacted while the other is preserved for a later step.

Caption: Dual reactivity pathways of cis-6-Chloro-2-hexene.

Electrophilic Transformations of the Alkene Moiety

The electron-rich π-system of the double bond readily serves as a nucleophile, attacking various electrophilic species.[1]

-

Oxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will react with the alkene to form the corresponding epoxide. This transformation is fundamental for introducing oxygen-containing functional groups.[1]

-

Reduction: While the alkene can be hydrogenated to the corresponding alkane (6-chlorohexane), this is often less desirable as it removes a key functional handle.

-

Electrophilic Addition: The addition of hydrogen halides (HX) or halogens (X₂) proceeds via the formation of a carbocation intermediate. While rearrangements are not typically expected in this specific structure, the regioselectivity of the addition is governed by Markovnikov's rule.[1]

Nucleophilic and Electrophilic Reactivity of the Halogen Moiety

The polar carbon-chlorine bond allows the terminal carbon to act as an electrophile.

-

Nucleophilic Substitution (SN2): As a primary alkyl halide, the compound is an excellent substrate for SN2 reactions. Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) can efficiently displace the chloride ion to form new carbon-carbon or carbon-heteroatom bonds.

-

Grignard Reagent Formation: The compound can be converted into the corresponding Grignard reagent by reacting with magnesium metal in an ethereal solvent.[1] The resulting organometallic species is a powerful carbon-based nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and esters.

Stereoselective Synthesis

The synthesis of the cis-isomer requires a stereoselective approach, as simpler methods often favor the more stable trans-isomer or result in mixtures.

Recommended Synthesis: Partial Hydrogenation of an Alkyne

The most reliable and widely employed method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of an alkyne precursor using a "poisoned" catalyst.[1] This method starts from 6-chloro-2-hexyne. The catalyst's reduced activity is crucial for stopping the reaction at the alkene stage and preventing over-reduction to the alkane.[1]

Caption: Workflow for the synthesis of cis-6-Chloro-2-hexene.

Protocol 4.1.1: Synthesis via Alkyne Hydrogenation

Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.

-

Catalyst Preparation: In a suitable hydrogenation flask, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~5% by weight of the alkyne).

-

Solvent and Substrate Addition: Add a suitable solvent, such as hexane or ethyl acetate, followed by the starting material, 6-chloro-2-hexyne. A catalyst poison like quinoline can be added (1-2 equivalents relative to the catalyst) to further prevent over-reduction.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (typically 1 atm, using a balloon) of H₂.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be monitored closely by TLC or GC to observe the consumption of the starting alkyne and the appearance of the cis-alkene product. The reaction should be stopped immediately upon the disappearance of the starting material to prevent over-reduction.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent. The combined filtrate is then concentrated under reduced pressure. The crude product can be further purified by fractional distillation if necessary.

Causality Behind Choices:

-

Lindlar's Catalyst: This specific heterogeneous catalyst is deactivated ("poisoned"), which is key to its selectivity. It catalyzes the syn-addition of hydrogen to the alkyne, yielding the cis-alkene, but is not active enough to readily reduce the resulting alkene.

-

Solvent: A non-polar solvent like hexane is chosen to ensure solubility of the starting material and product without interfering with the catalytic process.

-

Monitoring: Close monitoring is essential because the energy difference between the alkyne-to-alkene and alkene-to-alkane reduction steps is small. Overrunning the reaction will lead to the undesired saturated 6-chlorohexane byproduct, reducing the yield of the target molecule.

Applications in Research and Development

The bifunctional nature of cis-6-chloro-2-hexene makes it a valuable intermediate in several areas:

-

Pheromone Synthesis: The C6 backbone and defined stereochemistry are common motifs in insect pheromones, making this compound a key starting material.[1]

-

Materials Science: It can be used to functionalize surfaces, such as silica gel, by first forming a Grignard reagent and then reacting it with the surface.[1]

-

Organometallic Chemistry: It serves as a building block in the construction of complex structures like organometallic dendrimers.[1]

-

Medicinal Chemistry: As a versatile synthon, it can be incorporated into larger molecules during the synthesis of potential drug candidates.[1]

Safety, Handling, and Storage

cis-6-Chloro-2-hexene is a flammable liquid and requires careful handling to prevent ignition and exposure.

Table 6-1: GHS Hazard Information

| Category | Code | Description | Source |

| Hazard Class | Flam. Liq. 3 | Flammable liquid and vapor | ECHA[3] |

| Hazard Statement | H226 | Flammable liquid and vapour | Guidechem[2] |

| Signal Word | Warning | PubChem, Guidechem[2][3] | |

| Pictogram | Flame (GHS02) | Guidechem[2] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Use non-sparking tools and explosion-proof equipment.[2][6] Ground and bond containers during transfer to prevent static discharge.[2]

-

PPE: Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[2][6]

Storage

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.[2][6]

-

Temperature: Store in a cool place, away from direct sunlight and heat sources.[2] Some suppliers recommend refrigeration.[6]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[6]

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6][7]

References

- Benchchem. (n.d.). cis-6-Chloro-2-hexene. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQPx0VzlMXTfwqrLfsEgmsv5Lk8Yg5pLxDFoEH3Kpd9-bVS8JxVjzQpabSFVeh-HkVvyrBa5Q4eEAL9IuoIX3xUdNDROMrX9vaHsJ92xDWaXfd_5qnQ3ObnrjFtP-cFbvA7ea8TQ==]

- LookChem. (n.d.). cis-6-Chloro-2-hexene. Retrieved from LookChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfLDdQMK9v6mVk9_CdfauVeQUC0dJCYR_9-8pHr6IcbzPA6lR3asg4Ahvj22p3RLs5FlQ7xeUn8Sas5PAnZHHdQ8Uyth_hhtQO6oyqjqJAE7x5kr0RSR4TWKsdvqikGI2N3MrpBNpvLv--OmpAJcD8rhLnypftJZw=]

- PubChem. (n.d.). cis-6-Chloro-2-hexene | C6H11Cl | CID 12466001. Retrieved from PubChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKLAPRaFmoghr-Et27AKPJLQOvvA3DqlSXly9-aWePieG2dwchj9q3dYU5o_6jttsHvr92zZo3qmWDE2zAZTZtPfAhJuLPUnWGdE06wR90_sOA4abVHZldXDzBk-U6kL3pJpOyOpJT92bMiHgJNWNvMblwGIsJR0UMFw==]

- PubChemLite. (n.d.). Cis-6-chloro-2-hexene (C6H11Cl). Retrieved from PubChemLite website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJhnupDeMjV7DI4v_TwX7x9lhgtSEmV_QBdY-3TUp-_OP-dMijw-oDDQVs9qN-uv2C17ByQ_UrQ9kKdHS222pXS5vDEo8FBnmFgodeygx_JbjvtrMDCb2fcVsryD6wsfCd-zeJYerx0CDTrN50Q==]

- Guidechem. (n.d.). CIS-6-CHLORO-2-HEXENE 62614-70-4 wiki. Retrieved from Guidechem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQE6OVJ9s-87DRW7QwLAOm9Tf27LZo9T2lwf5P_NyXH9q4lK8IeivGwhAQ8Ar9Zirc_N16cQWG5KWx_mAeeReK1ad_tiX2yy7SG9AYYYZe2SfQs0z-R_Va8iryFnqWuwvfIOEUEDtFGVdYxAkPw4joMgrc6zu5ICRF11p9qGJQhCwbkINiHg==]

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEeKxZi0RmlQtSVFQw-sjAaMzd1cXtMDlpZyLypTNJ_a-ep4Vt1vj6YJgGVo1CHOpRO4NQvvBJjPqe2_vaQorWRaIB9nsTNHJugD_quFRlWN9r9nU-nvxeMNeO2ceyzHoTL7iNACWFUPow6cKVvObzj4-lsDDuvb3Texo889je8vFHLIvlB70WZlBOSxsVfyMmxodblh0w8LByHiSSWBx4GTTTAyLxq3bJMMPIWL7zTRGOyaOzk8ClhV-BswIuvIGnGBuV9wm1Rjp1xexqXhk8lB1y]

- MilliporeSigma. (2025, November 06). SAFETY DATA SHEET. Retrieved from MilliporeSigma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLhW3yTAbyyWBzJ8fOsJd8194AKxv1As9qcEgf-O3ueqt6ZYTiUFzOuMW4HkvtPiHf2VopZtfD-CO_-g_z0r6aJigc-JFu3KC53i6NxM0XYTokWbuYtNqJlPRMe4Hg4LFQjbiuwi9M2pIBkUpRfFyv]

- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET. Retrieved from TCI Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIsKvzYtgkv-a_TpQSV78qjW4rioM3Ox5QOUYXwKvzVIPh0QrPaUjQXpk-oq5uz2ODkxM0tIGplZA0JfJGh-opVJmfOUwrRC98rrZ2S8tk3_7NCCEXvyqFljcOHbITmFAS_F3j90STz4Joz1QMpEQR8g==]

Sources

- 1. cis-6-Chloro-2-hexene|CAS 62614-70-4|C6H11Cl [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cis-6-Chloro-2-hexene | C6H11Cl | CID 12466001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Cis-6-chloro-2-hexene (C6H11Cl) [pubchemlite.lcsb.uni.lu]

- 5. cis-6-Chloro-2-hexene|lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

using cis-6-Chloro-2-hexene in organometallic dendrimer synthesis

Application Note: Stereoselective Incorporation of cis-6-Chloro-2-hexene in Organometallic Dendrimer Synthesis

Executive Summary

This guide details the strategic application of cis-6-Chloro-2-hexene (CAS 62614-70-4) as a stereodefined "spacer" synthon in the divergent synthesis of organometallic dendrimers (specifically Carbosilane and Ferrocenyl-Silicon hybrids). Unlike standard allyl-based spacers, the cis-2-hexenyl motif introduces a specific conformational "kink" and an extended 6-carbon chain. This reduces steric congestion at the focal point of higher-generation dendrimers and prevents "back-folding" of peripheral groups—a critical failure mode in drug delivery vectors.

Chemical Profile & Handling

-

Role: Electrophilic Alkylating Agent / Latent Nucleophile (via Grignard)

-

Key Feature: The cis (Z) geometry at C2-C3 is thermodynamically less stable than the trans isomer. Preserving this geometry during the coupling steps is essential for the intended hydrodynamic properties.

-

Hazards: Flammable liquid, skin irritant. Handle under inert atmosphere (Argon/Nitrogen).

Strategic Rationale: The "Kinked Spacer" Advantage

In conventional dendrimer synthesis (e.g., PAMAM or standard Carbosilanes), short linkers often lead to "dense shell" packing that hinders further functionalization.

-

Steric Relief: The 6-carbon chain pushes the branching point further from the core.

-

Conformational Entropy: The cis-alkene provides a rigid bend, preventing the collapse of the dendritic arms and maintaining an open structure available for guest molecule encapsulation (e.g., in catalytic or drug delivery applications).

Experimental Protocol: Divergent Synthesis of Generation 1 (G1) Dendrimer

This protocol describes the attachment of the hexenyl arm to a silicon-based core (

Phase A: Preparation of the Grignard Reagent

Objective: Convert the electrophilic alkyl chloride into a nucleophilic organomagnesium species without isomerizing the double bond.

Reagents:

-

cis-6-Chloro-2-hexene (11.86 g, 100 mmol)

-

Magnesium turnings (3.6 g, 150 mmol, activated with

) -

THF (Anhydrous, 100 mL)

-

1,2-Dibromoethane (Catalytic initiator)

Step-by-Step:

-

Activation: Flame-dry a 250 mL 3-neck flask under Argon flow. Add Mg turnings. Add a crystal of Iodine and heat gently until purple vapor appears to activate the surface.

-

Initiation: Add 10 mL of THF and 0.5 mL of cis-6-Chloro-2-hexene. Add 2 drops of 1,2-dibromoethane. Wait for exotherm (solvent reflux) and turbidity (formation of

). -

Addition: Dissolve the remaining chloro-hexene in 90 mL THF. Add this solution dropwise over 1 hour.

-

Critical Control: Maintain temperature at 35-40°C . Do NOT reflux vigorously. High heat promotes cis-to-trans isomerization and Wurtz coupling (dimerization).

-

-

Digestion: Stir at 40°C for 2 hours after addition. Titrate a small aliquot to confirm concentration (typically ~0.8-0.9 M).

Phase B: Nucleophilic Substitution on the Core

Objective: Attach 4 arms to the Silicon core to form the G0 Dendrimer.

Reagents:

-

Silicon Tetrachloride (

) (3.4 g, 20 mmol) - Limiting Reagent -

Freshly prepared Grignard reagent (~90 mmol, 4.5 eq)

-

Pentane (Extraction solvent)

Step-by-Step:

-

Cooling: Place the Grignard solution in an ice/salt bath (-10°C).

-

Coupling: Add

dropwise (neat or in 10 mL THF) via syringe pump to control exotherm. The reaction is highly exothermic. -

Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quenching: Cool to 0°C. Quench with saturated

(aq). -

Workup:

-

Extract aqueous layer with Pentane (3 x 50 mL).

-

Wash combined organics with brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Silica Gel Chromatography (Hexane/EtOAc 98:2). The product is a colorless oil: Tetrakis(cis-2-hexenyl)silane .

Peripheral Modification (The "Growth" Step)

Once the G0 core is synthesized, the internal cis-alkenes serve as sites for further functionalization. Unlike terminal alkenes, these internal bonds are less reactive to standard Karstedt-catalyzed hydrosilylation.

Recommended Pathway: Thiol-Ene "Click" Chemistry This method is preferred over hydrosilylation for internal alkenes due to higher yields and milder conditions that preserve the stereochemical scaffold.

Protocol:

-

Mix: G0 Dendrimer (1 eq) + Functional Thiol (e.g., HS-CH2-CH2-OH for solubility or HS-Ferrocene for organometallic properties) (5 eq).

-

Catalyst: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 mol%).

-

Irradiation: UV light (365 nm) for 30 mins at RT.

-

Result: Quantitative addition of the thiol across the cis-double bond.

Visualization of the Workflow

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates the transformation from the raw chloro-alkene to the functionalized organometallic dendrimer.

Caption: Workflow for converting cis-6-chloro-2-hexene into a functionalized dendrimer scaffold.

Characterization & Data Analysis

To validate the synthesis, you must confirm the absence of isomerization.

Table 1: Key NMR Signatures for Validation

| Feature | 1H NMR Signal (CDCl3) | Interpretation |

| cis-Alkene Protons | 5.30 - 5.45 ppm (Multiplet) | Characteristic of internal double bond. |

| Coupling Constant | PASS CRITERIA. If | |

| 0.50 - 0.65 ppm (Triplet) | Confirms attachment to Silicon core. | |

| Terminal Methyl | 1.60 ppm (Doublet) | Confirms integrity of the hexenyl chain end. |

Troubleshooting & Critical Parameters

-

Issue: Isomerization (cis

trans)-

Cause: Reaction temperature >50°C during Grignard formation or prolonged exposure to Lewis Acids (

) without quenching. -

Solution: Keep Grignard formation <40°C. Quench coupling reaction immediately after completion.

-

-

Issue: Incomplete Substitution (3 arms instead of 4)

-

Cause: Steric bulk of the hexenyl chain.

-

Solution: Use a large excess of Grignard (4.5 to 5.0 equivalents) and reflux the coupling step (not the Grignard formation) for 2 hours if steric hindrance is observed.

-

References

-

Múzquiz-Ramos, E. M., et al. "Synthesis and biophysical evaluation of carbosilane dendrimers as therapeutic siRNA carriers." International Journal of Nanomedicine, 2012. [Link]

-

Shifrina, Z. B., et al. "Hybrid Polycarbosilane-Siloxane Dendrimers: Synthesis and Properties." Polymers (MDPI), 2021. [Link]

-

Tomalia, D. A., et al. "Dendrimers and Dendrons: Concepts, Syntheses, Applications." ResearchGate Review. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. CAS 62614-70-4: Chlorohexene | CymitQuimica [cymitquimica.com]

- 6. cis-6-Chloro-2-hexene | C6H11Cl | CID 12466001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-6-Chloro-2-hexene|CAS 62614-70-4|C6H11Cl [benchchem.com]

- 8. calpaclab.com [calpaclab.com]

High-Stability Surface Engineering: Functionalization of Silica Gel Using Chloroalkenes

Executive Summary

This guide details the functionalization of silica gel (

The resulting Chloropropyl-Hydride Silica serves as a robust platform for further derivatization (via nucleophilic substitution of the chlorine) or as a unique stationary phase for Aqueous Normal Phase (ANP) chromatography.

Key Advantages[1][2]

-

Hydrolytic Stability: The

bond resists hydrolysis at extreme pH (pH 2–10), unlike conventional bonded phases. -

Surface Coverage: Hydrosilylation of small chloroalkenes (e.g., allyl chloride) minimizes steric hindrance, maximizing ligand density.

-

Versatility: The terminal chlorine atom acts as a universal "anchor point" for attaching amines, thiols, or chiral selectors.

Scientific Foundation: The Hydride Intermediate

The core of this methodology is the conversion of native silanols (

Mechanism: Platinum-Catalyzed Hydrosilylation

The reaction follows the Chalk-Harrod Mechanism . The platinum catalyst coordinates with the alkene and the surface hydride, facilitating the insertion of the alkene into the

Figure 1: The Chalk-Harrod catalytic cycle for attaching chloroalkenes to silica hydride surfaces.

Experimental Protocols

Prerequisite: Safety & Handling

-

Allyl Chloride (3-chloropropene): Highly toxic, volatile, and flammable. All steps must be performed in a fume hood.

-

Chloroplatinic Acid: Corrosive and a sensitizer.

-

Solvents: Use anhydrous solvents to prevent polymerization of silanes before surface attachment.

Protocol A: Preparation of Silica Hydride Scaffold

Before reacting with chloroalkenes, the native silica must be converted to silica hydride.

Materials:

-

Porous Silica Gel (e.g., 60 Å or 100 Å pore size, 5 µm particle size).

-

Triethoxysilane (TES).

-

Dioxane (Anhydrous) and 2.3 M HCl.

Step-by-Step:

-

Activation: Dry silica gel at 120°C under vacuum for 4 hours to remove physisorbed water.

-

Slurry Formation: Suspend 10 g of dried silica in 100 mL of anhydrous dioxane.

-

Silanization: Add 10 mL of Triethoxysilane (TES) and 1.5 mL of 2.3 M HCl (catalyst).

-

Reflux: Heat the mixture to 90°C and reflux for 90 minutes.

-

Note: The acid catalyzes the hydrolysis of TES ethoxy groups, allowing condensation with surface silanols.

-

-

Washing: Filter the solid and wash sequentially with dioxane (x3), toluene (x3), and diethyl ether (x3).

-

Drying: Dry at 110°C for 4 hours.

-

Validation: The product is now Silica Hydride (Type-C Silica) .

-

Protocol B: Hydrosilylation with Allyl Chloride

This step attaches the chloroalkene to the hydride surface.

Materials:

-

Allyl Chloride (or 7-chloro-1-heptene for longer spacers).

-

Catalyst: Speier’s Catalyst (0.1 M

in isopropanol) or Karstedt’s Catalyst. -

Solvent: Toluene (Anhydrous).[4]

Step-by-Step:

-

Preparation: In a round-bottom flask, suspend 5 g of Silica Hydride in 50 mL of anhydrous toluene.

-

Catalyst Addition: Add 100 µL of Speier’s Catalyst solution. Stir for 10 minutes to allow catalyst adsorption.

-

Reactant Addition: Add 5 mL of Allyl Chloride (Excess is required due to volatility).

-

Reaction: Heat to 80–100°C under a reflux condenser (equipped with a drying tube) for 24–48 hours.

-

Critical Control: Ensure the temperature does not exceed the boiling point of the alkene too rapidly; reflux gently.

-

-

Cleanup: Filter the functionalized silica.

-

Soxhlet Extraction: Wash via Soxhlet extraction with toluene/methanol (1:1) for 12 hours to remove residual catalyst and polymerized alkene byproducts.

-

Final Drying: Dry under vacuum at 80°C.

Quality Control & Characterization

To ensure the protocol was successful, you must validate the disappearance of Si-H groups and the appearance of alkyl-chloride chains.

Data Summary Table: Expected Spectroscopic Shifts

| Technique | Parameter | Native Silica | Silica Hydride | Chloropropyl Silica |

| FTIR | Si-OH Stretch | Strong (~3750 cm⁻¹) | Weak | Weak |

| FTIR | Si-H Stretch | Absent | Strong (~2250 cm⁻¹) | Reduced/Absent |

| FTIR | C-H Stretch | Absent | Weak (residual ethoxy) | Strong (2950 cm⁻¹) |

| Elemental | % Carbon | < 0.1% | 0.5 - 1.0% | 4.0 - 6.0% |

| Elemental | % Chlorine | 0.0% | 0.0% | > 3.0% |

Validation Workflow

Figure 2: Decision tree for validating the functionalization of silica.

Applications & Troubleshooting

Primary Applications

-

Intermediate for Bonded Phases: The chloropropyl group reacts readily with amines to form aminopropyl phases (HILIC/Ion Exchange) or with cyano-salts to form cyano phases.

-

Scavenger Resins: Used in pharmaceutical purification to scavenge excess nucleophiles or metal catalysts from reaction mixtures.

-

Direct Chromatography: The chloropropyl phase itself acts as a moderately polar stationary phase, offering unique selectivity for polar compounds compared to C18.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low % Carbon Loading | Catalyst poisoning (moisture). | Dry all solvents over molecular sieves; increase catalyst concentration. |

| High Si-H Signal Remaining | Incomplete hydrosilylation. | Extend reaction time; switch to Karstedt’s catalyst (more active). |

| Dark/Grey Silica | Residual Platinum. | Perform rigorous Soxhlet extraction; wash with dilute thiourea solution. |

| Polymerization (Gunk) | Alkene polymerization. | Add a radical inhibitor (e.g., BHT) if using radical initiation; strictly control temperature. |

References

-

Pesek, J. J., & Matyska, M. T. (2005). Hydride-based silica stationary phases for HPLC: fundamental properties and applications. Journal of Separation Science, 28(15), 1845–1854. Link

-

Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. Link

-

Sandoval, J. E., & Pesek, J. J. (1989). Synthesis and characterization of a hydride-modified silica-based intermediate for the preparation of high-performance liquid chromatography stationary phases. Analytical Chemistry, 61(18), 2067–2075. Link

-

Langner, A., et al. (2005).[5] Controlled silicon surface functionalization by alkene hydrosilylation.[1][5] Journal of the American Chemical Society, 127(37), 12798-12799.[5] Link

Sources

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. mtc-usa.com [mtc-usa.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Controlled silicon surface functionalization by alkene hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stereoselective Synthesis of (Z)-Hex-4-en-1-ylmagnesium Chloride for Advanced Organic Synthesis

Abstract

This technical guide provides a comprehensive protocol for the preparation of the Grignard reagent, (Z)-hex-4-en-1-ylmagnesium chloride, from cis-6-Chloro-2-hexene and magnesium turnings. This reagent is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules such as insect pheromones where the retention of the cis (Z) stereochemistry of the double bond is crucial.[1] This document details the underlying reaction mechanism, a step-by-step experimental procedure, strategies to mitigate common side reactions, and essential safety precautions.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[2] Prepared by the reaction of an organic halide with magnesium metal, these organometallic compounds act as potent nucleophiles and strong bases.[3] The reaction of cis-6-Chloro-2-hexene with magnesium turnings yields (Z)-hex-4-en-1-ylmagnesium chloride, a Grignard reagent that provides a six-carbon chain with a stereochemically defined internal double bond. The preservation of the cis (Z) configuration of the alkene is often a critical aspect in multi-step syntheses, making the stereoselective formation of this Grignard reagent a topic of significant interest.

Reaction Mechanism and Stereochemistry

The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium metal into the carbon-halogen bond.[4] While the precise mechanism is complex and occurs on the surface of the magnesium, it is generally understood to involve single electron transfer (SET) steps.[5]

A critical consideration in the synthesis of alkenyl Grignard reagents is the stereochemical outcome. For many applications, particularly in the synthesis of natural products and pharmaceuticals, the retention of the original double bond geometry is paramount. Fortunately, the formation of Grignard reagents from alkenyl halides often proceeds with a high degree of stereoretention. This is particularly true for reactions conducted in ethereal solvents like tetrahydrofuran (THF) at controlled temperatures.

The primary competing side reaction in Grignard synthesis is the Wurtz coupling, where a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide to form a homocoupled dimer. This not only reduces the yield of the desired Grignard reagent but also introduces impurities that can complicate subsequent reactions and purification steps.

Experimental Protocol

This protocol is designed for the small-scale synthesis of (Z)-hex-4-en-1-ylmagnesium chloride. All operations should be performed under an inert atmosphere (e.g., dry nitrogen or argon) to exclude moisture and oxygen, which readily destroy the Grignard reagent.

Materials and Reagents

| Reagent/Material | Formula | M. Wt. | Quantity | Moles | Purity | Supplier |

| Magnesium Turnings | Mg | 24.31 | 0.29 g | 0.012 | >99.5% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 1-2 small crystals | - | ACS grade | Fisher Scientific |

| cis-6-Chloro-2-hexene | C₆H₁₁Cl | 118.60 | 1.19 g (1.29 mL) | 0.010 | >97% | TCI Chemicals |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - | Anhydrous, >99.9% | Acros Organics |

Equipment

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (N₂ or Ar) supply with a bubbler

-

Syringes and needles

-

Heating mantle or oil bath

Reaction Setup and Procedure

Caption: Workflow for the synthesis of (Z)-hex-4-en-1-ylmagnesium chloride.

Step-by-Step Procedure:

-

Preparation of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are highly sensitive to moisture.[2]

-

Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the three-necked flask. Add one or two small crystals of iodine. The iodine serves as an activator by etching the magnesium surface, removing the passivating layer of magnesium oxide.[6] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed and then subsides. Allow the flask to cool to room temperature.

-

Initiation of the Reaction: Add 5 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cis-6-Chloro-2-hexene in 15 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the stirred magnesium suspension. The reaction should initiate within a few minutes, indicated by a gentle bubbling and a slight warming of the flask. The disappearance of the iodine color is also an indicator of reaction initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of cis-6-Chloro-2-hexene dropwise from the addition funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction by keeping the concentration of the unreacted halide low.[7] The total addition time should be approximately 30-45 minutes.

-

Completion of the Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle or oil bath for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution will be a grayish, cloudy mixture, which is characteristic of a Grignard reagent.

-

Use of the Grignard Reagent: The prepared (Z)-hex-4-en-1-ylmagnesium chloride solution is typically used immediately in the next synthetic step without isolation. The concentration of the Grignard reagent can be determined by titration if required.

Work-up Procedure (for analysis or subsequent non-Grignard reactions)

If the Grignard reagent needs to be quenched, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze the remaining magnesium and the Grignard reagent. The organic layer can then be separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Safety Precautions

-

Flammability: Tetrahydrofuran (THF) is extremely flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous THF.

-

Reactivity of Magnesium: Magnesium turnings are flammable, especially in the presence of moisture. Handle in a dry, inert atmosphere.[8]

-

Grignard Reagent Reactivity: Grignard reagents are highly reactive and will react violently with water and other protic sources. They are also corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves, when performing this reaction. All manipulations should be carried out in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Solution |

| Reaction fails to initiate | Wet glassware or solvent; Passivated magnesium surface. | Ensure all equipment and reagents are scrupulously dry. Use a fresh bottle of anhydrous THF. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently warm the flask. |

| Vigorous, uncontrollable reflux | Addition of the alkyl halide is too fast. | Immediately stop the addition and cool the flask in an ice-water bath. Resume addition at a much slower rate once the reaction is under control. |

| Low yield of Grignard reagent | Wurtz coupling side reaction; Reaction with moisture or oxygen. | Ensure slow, dropwise addition of the alkyl halide. Maintain a positive pressure of inert gas throughout the reaction. |

Conclusion

The synthesis of (Z)-hex-4-en-1-ylmagnesium chloride from cis-6-Chloro-2-hexene provides a valuable synthetic intermediate with retained stereochemistry. By adhering to strict anhydrous conditions, employing proper activation techniques for the magnesium, and controlling the rate of addition of the alkenyl chloride, this Grignard reagent can be prepared in good yield while minimizing the formation of the Wurtz coupling byproduct. The protocol and guidelines presented in this application note offer a robust method for researchers and scientists in the field of organic synthesis and drug development.

References

-